Cas no 450353-42-1 ((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile)

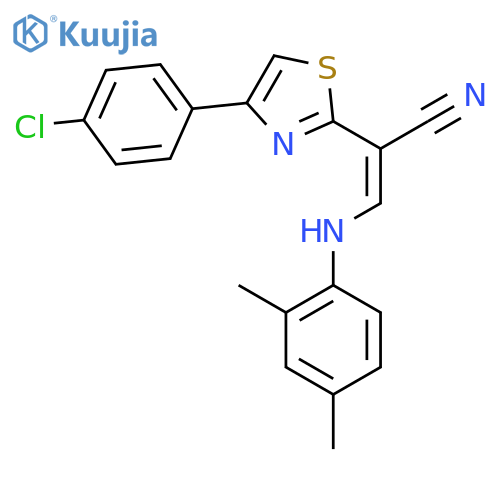

450353-42-1 structure

商品名:(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile

(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- (2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile

- AKOS024599236

- 450353-42-1

- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile

- (2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile

- (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethylanilino)prop-2-enenitrile

- F0760-1919

-

- インチ: 1S/C20H16ClN3S/c1-13-3-8-18(14(2)9-13)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11-

- InChIKey: BQTHHHCXABKTNT-WJDWOHSUSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1=CSC(/C(/C#N)=C\NC2C=CC(C)=CC=2C)=N1

計算された属性

- せいみつぶんしりょう: 365.0753464g/mol

- どういたいしつりょう: 365.0753464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77Ų

- 疎水性パラメータ計算基準値(XlogP): 6

(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-1919-10μmol |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-15mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-2μmol |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-4mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-50mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-100mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-40mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-75mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-10mg |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-1919-5μmol |

(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile |

450353-42-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

(2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

450353-42-1 ((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量